molecular formula C12H13FO3 B8157616 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B8157616
M. Wt: 224.23 g/mol
InChI Key: FCMZYLXJEFWSRE-UHFFFAOYSA-N
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Description

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.

    Reaction Conditions: The reaction involves the esterification of 3-fluorobenzoic acid with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions to form the corresponding ester. This is followed by hydrolysis to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group and the tetrahydro-2H-pyran-4-yl group contribute to its binding affinity and specificity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: Lacks the tetrahydro-2H-pyran-4-yl group.

    5-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the fluoro group.

    3-Chloro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the fluoro and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-5-(oxan-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-11-6-9(5-10(7-11)12(14)15)8-1-3-16-4-2-8/h5-8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMZYLXJEFWSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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